Aluminum nitrate nonahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

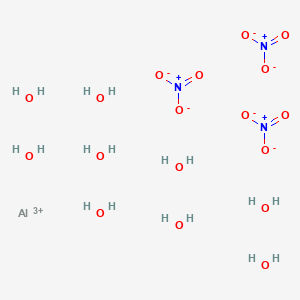

Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water, ethanol, and acetone. Its chemical formula is Al(NO₃)₃·9H₂O, and it has a molar mass of approximately 375.13 g/mol. This compound is commonly used in various industrial and scientific applications due to its strong oxidizing properties and versatility .

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation: this compound can be synthesized by reacting aluminum or aluminum hydroxide with dilute nitric acid. The reaction is as follows: [ \text{Al} + 6\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] Alternatively, aluminum nitrate can be prepared by reacting aluminum sulfate with barium nitrate, resulting in the precipitation of barium sulfate and leaving aluminum nitrate in solution .

-

Industrial Production: Industrially, aluminum nitrate is produced by treating aluminum, aluminum hydroxide, aluminum oxide, or aluminous minerals with nitric acid. The nitrate is then crystallized from the solution .

Types of Reactions:

Thermal Decomposition: this compound decomposes upon heating, releasing nitric acid, water, dinitrogen trioxide, and oxygen gas, and forming aluminum oxide

Oxidation and Reduction: As a strong oxidizing agent, this compound can participate in various redox reactions.

Common Reagents and Conditions:

Reagents: Nitric acid, aluminum hydroxide, barium nitrate.

Conditions: Reactions typically occur at elevated temperatures and may require specific catalysts or solvents.

Major Products:

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : Al(NO₃)₃·9H₂O

- CAS Number : 7784-27-2

- Molar Mass : 212.996 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water (64 g/100 mL at 25°C) .

Industrial Applications

-

Catalysis

- This compound serves as a precursor for various catalysts used in chemical reactions. Its strong oxidizing properties enhance catalytic activity in processes such as the production of hydrogen and organic compounds .

- Case Study : In the synthesis of metal oxides, this compound is utilized to create aluminum-doped zinc oxide (Al-ZnO) thin films, which are crucial for solar cell applications due to their improved conductivity and stability .

-

Textile Industry

- It is employed as a mordant in dyeing processes, improving dye absorption on fabrics. This application enhances color fastness and overall fabric quality .

- Case Study : Research indicates that the use of this compound in dyeing cotton fabrics significantly increases the uptake of reactive dyes, resulting in more vibrant colors and better wash fastness .

-

Environmental Applications

- The compound is used in water treatment processes to remove impurities and enhance coagulation. Its ability to precipitate contaminants makes it valuable for purifying drinking water and treating wastewater .

- Case Study : A study demonstrated that this compound effectively reduced turbidity levels in contaminated water samples, showcasing its potential as an effective coagulant .

- Pharmaceuticals

-

Agriculture

- This compound plays a role in fertilizers, providing a source of nitrogen and enhancing nutrient absorption by plants .

- Case Study : Field trials have indicated that crops treated with aluminum nitrate show improved growth rates and yields compared to those treated with conventional nitrogen sources .

Summary Table of Applications

| Application Area | Description | Impact/Benefits |

|---|---|---|

| Catalysis | Precursor for catalysts in chemical reactions | Enhanced catalytic activity |

| Textile Industry | Mordant for dyeing fabrics | Improved color fastness |

| Environmental Science | Coagulant for water treatment | Effective removal of impurities |

| Pharmaceuticals | Stabilizing agent in drug formulations | Increased bioavailability |

| Agriculture | Component in fertilizers | Enhanced crop growth and yield |

Mechanism of Action

The mechanism of action of aluminum nitrate nonahydrate primarily involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other substances, thereby promoting oxidation reactions. In thermal decomposition, the compound undergoes a series of endothermic reactions, leading to the formation of aluminum oxide and the release of various gases .

Comparison with Similar Compounds

- Aluminum chloride (AlCl₃)

- Aluminum sulfate (Al₂(SO₄)₃)

- Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

- Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

Comparison:

- Oxidizing Properties: Aluminum nitrate nonahydrate is a stronger oxidizing agent compared to aluminum chloride and aluminum sulfate, making it more suitable for certain industrial applications .

- Solubility: It is highly soluble in water, ethanol, and acetone, similar to other nitrates like iron(III) nitrate nonahydrate and calcium nitrate tetrahydrate .

- Applications: While aluminum chloride and aluminum sulfate are commonly used in water treatment and as coagulants, this compound’s strong oxidizing properties make it more suitable for use in nitration reactions and as a catalyst in organic synthesis .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing aluminum nitrate nonahydrate in laboratory settings?

this compound is typically synthesized by reacting aluminum metal or hydroxide with nitric acid. A common method involves dissolving aluminum foil in concentrated nitric acid under controlled temperature (40–60°C) to avoid violent reactions. The solution is filtered, evaporated, and crystallized at low temperatures to obtain the hydrated form. Purity is ensured by recrystallization in ethanol or water .

Q. How should this compound be stored and handled to ensure safety and stability?

Store in airtight containers away from heat, moisture, and incompatible substances (e.g., reducing agents, organic materials). Use fume hoods to prevent inhalation of dust, and wear PPE (gloves, goggles) to avoid skin/eye contact. Stability tests indicate it is hygroscopic; prolonged exposure to humidity can alter its crystalline structure and reactivity .

Q. What analytical techniques are recommended for quantifying this compound in solution?

Thermometric titration using standardized reagents (e.g., sodium fluoride) provides rapid and precise determination. For complex matrices, pair this with spectroscopic methods like ICP-OES or ion chromatography to cross-validate aluminum and nitrate concentrations .

Q. How does the hydration state of aluminum nitrate influence its reactivity in aqueous solutions?

The nonahydrate form (Al(NO₃)₃·9H₂O) exhibits higher solubility in water (64 g/100 mL at 25°C) compared to anhydrous forms. Hydration stabilizes the nitrate ions, facilitating ligand exchange in reactions (e.g., alumina precipitation at alkaline pH). Dehydration at temperatures >73°C alters solubility and oxidative properties .

Q. What are the primary applications of this compound in materials synthesis?

It serves as a precursor for alumina-based ceramics, layered double hydroxides (LDHs), and catalytic supports. For example, in LDH synthesis, controlled hydrolysis at pH 6–8 enables incorporation of Al³⁺ into layered structures for ion-exchange applications .

Advanced Research Questions

Q. How can synthesis parameters be optimized to control the particle size and morphology of alumina derived from this compound?

Adjusting pH (4–10), temperature (60–90°C), and aging time during hydrolysis allows tuning of alumina phase (e.g., γ-Al₂O₃ vs. α-Al₂O₃). Use surfactants (e.g., Pluronic P123) to stabilize nanoparticles, and characterize intermediates with XRD and BET surface area analysis .

Q. What role does this compound play in the synthesis of carbon nanotube (CNT) composites?

As a catalyst precursor, it provides Al³⁺ for doping AZO (aluminum-doped zinc oxide) substrates. Co-precipitation with Fe³⁺ or Co²⁺ nitrates at 600–800°C under ethylene flow enhances CNT growth efficiency. Monitor crystallinity via TEM and Raman spectroscopy .

Q. How does nitrate release from aluminum-based LDHs impact environmental or agricultural studies?

In LDHs, nitrate release kinetics depend on interlayer spacing and anion-exchange capacity. Conduct batch experiments with varying pH (3–9) and ionic strength to simulate soil conditions. Compare release profiles using UV-Vis spectroscopy and correlate with plant growth metrics (e.g., biomass yield in coriander) .

Q. What mechanisms explain this compound’s efficacy in actinide extraction processes?

In Purex processing, Al³⁺ complexes with fluoride ions to prevent plutonium precipitation, improving separation efficiency. Optimize molar ratios (Al:F) and monitor distribution coefficients (D) to minimize secondary waste .

Q. How can researchers balance this compound’s oxidative reactivity with safety in high-temperature reactions?

Pre-calculation of thermal stability (TGA/DSC) is critical. For exothermic reactions (e.g., catalyst calcination), use incremental heating (5°C/min) under inert gas. Pair with FTIR to detect unintended byproducts (e.g., NOₓ) and adjust stoichiometry to mitigate decomposition risks .

Q. Data Contradiction Analysis

- Observed Discrepancies in Alumina Phase Formation: Variations in reported phase transition temperatures (γ→α-Al₂O₃) may arise from impurities or heating rate differences. Replicate experiments with ultra-pure reagents and standardize thermal protocols .

- Divergent Nitrate Release Rates in LDHs: Inconsistent ionic strength or competing anions (e.g., CO₃²⁻) in test solutions can skew results. Use deionized water and argon-purged environments to isolate variables .

Properties

CAS No. |

7784-27-2 |

|---|---|

Molecular Formula |

AlH3NO4 |

Molecular Weight |

108.010 g/mol |

IUPAC Name |

aluminum;trinitrate;nonahydrate |

InChI |

InChI=1S/Al.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI Key |

BGFVXYDPTDQNQA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Al+3] |

Canonical SMILES |

[N+](=O)(O)[O-].O.[Al] |

Key on ui other cas no. |

7784-27-2 |

Related CAS |

13473-90-0 (Parent) |

Synonyms |

AIN309 aluminum nitrate aluminum nitrate nonahydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.